molecular formula C11H17NO2S B5462077 4-isopropyl-N,N-dimethylbenzenesulfonamide

4-isopropyl-N,N-dimethylbenzenesulfonamide

Cat. No.: B5462077
M. Wt: 227.33 g/mol
InChI Key: ZXLSSGIOVYZNJK-UHFFFAOYSA-N
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Description

“4-isopropyl-N,N-dimethylbenzenesulfonamide” is a chemical compound that belongs to the class of organic compounds known as benzenesulfonamides. These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzene ring with a sulfonamide group and an isopropyl group attached to it. The exact structure would need to be confirmed using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions of “this compound” would depend on the specific conditions and reagents used. Benzenesulfonamides are generally stable under normal conditions but can participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, similar compounds have a molecular weight around 200.26 .

Scientific Research Applications

Synthesis and Chemical Reactions

4-isopropyl-N,N-dimethylbenzenesulfonamide serves as a key intermediate in various chemical syntheses. For instance, it has been utilized in the synthesis of enaminones conjugated with the dimethylaminosulfonyl moiety, demonstrating antimicrobial and antifungal activities (Aal, El-Maghraby, Hassan, & Bashandy, 2007). Additionally, its conversion by n-butyllithium into ortho-lithiosulfonamide and subsequent condensation with various electrophilic compounds has been explored, yielding a range of products like carbinols, imines, and amides (Watanabe, Schwarz, Hauser, Lewis, & Slocum, 1969).

Biological and Medicinal Applications

In the realm of biological research, this compound derivatives have shown potential in DNA binding and cleavage, genotoxicity, and anticancer activity. Research on mixed-ligand copper(II)-sulfonamide complexes highlights the role of the N-sulfonamide derivative in interactions with DNA and their efficacy in cell apoptosis (González-Álvarez et al., 2013).

Computational and Structural Analysis

Recent studies involve the computational and structural analysis of newly synthesized sulfonamide molecules. This includes determining their molecular structure, electronic properties, and interactions with proteins, contributing to our understanding of their reactivity and potential pharmaceutical applications (Murthy et al., 2018).

Future Directions

The future directions for research on “4-isopropyl-N,N-dimethylbenzenesulfonamide” could include studying its synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to the discovery of new properties or applications for this compound .

Properties

IUPAC Name

N,N-dimethyl-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-9(2)10-5-7-11(8-6-10)15(13,14)12(3)4/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLSSGIOVYZNJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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